
4-Nitroimidazole
Overview
Description
4-Nitroimidazole is an organic compound that belongs to the class of nitroimidazoles, which are characterized by an imidazole ring substituted with a nitro group. This compound is notable for its applications in various fields, including medicinal chemistry, where it serves as a key intermediate in the synthesis of several pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitroimidazole can be synthesized through the nitration of imidazole. The process typically involves the reaction of imidazole with a mixture of nitric acid and sulfuric acid, resulting in the formation of this compound . The reaction conditions must be carefully controlled to ensure the selective nitration at the 4-position of the imidazole ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions: 4-Nitroimidazole undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH).
Major Products:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiparasitic Activity
4-Nitroimidazole derivatives have been extensively studied for their antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and protozoa. Notably, compounds derived from the nitroimidazole scaffold are crucial in treating infections caused by Trichomonas vaginalis and Giardia lamblia.
- Case Study: Benznidazole
Benznidazole, a 2-nitroimidazole derivative, has shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Its mechanism involves the generation of reactive intermediates under anaerobic conditions, which disrupts DNA synthesis in the parasite .
Anti-Cancer Properties
The potential of this compound in oncology is also noteworthy. It acts as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment.
- Case Study: 5-Guanidino-4-nitroimidazole
This compound has been identified as a substrate for peroxynitrite-induced DNA damage, leading to mutations associated with cancer progression. Its role in inflammation-induced DNA damage highlights its relevance in cancer research .
Imaging Applications
Hypoxia Imaging
Nitroimidazoles, including this compound, are utilized in imaging techniques to detect hypoxic regions within tumors. This property is vital for assessing tumor viability and response to therapies.
- Application Example: In Vivo Hypoxia Imaging
Studies have demonstrated that nitroimidazoles can be used as radiotracers in PET scans to visualize hypoxic tissues in stroke patients and various cancers . This application aids clinicians in tailoring treatment strategies based on tumor oxygenation levels.
Synthesis and Chemical Applications
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural versatility allows for modifications that enhance biological activity or alter pharmacokinetic properties.
Synthesis Methods
Recent advancements in synthetic methodologies have improved the efficiency and environmental sustainability of producing this compound.
- Synthesis via Superacid Catalysis
A novel method using mesoporous SO₄²⁻/ZrO₂-CeO₂ superacid catalysts has been developed, yielding high purity (95-98%) and productivity (72-90%) while minimizing environmental impact compared to traditional nitration methods .
Biochemical Research
Research into the biochemical interactions of this compound has revealed its role as a probe for studying cellular processes under hypoxic conditions. The ability of nitroimidazoles to undergo reduction under low oxygen levels makes them valuable tools in understanding cellular metabolism and signaling pathways.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-nitroimidazole involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of DNA synthesis and function . This mechanism underlies the antimicrobial and anticancer activities of this compound derivatives .
Comparison with Similar Compounds
Metronidazole: A widely used antibiotic that shares the nitroimidazole core structure.
Tinidazole: Another nitroimidazole antibiotic with similar applications.
Benznidazole: Used in the treatment of Chagas disease, it also contains a nitroimidazole moiety.
Uniqueness: 4-Nitroimidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other nitroimidazoles . Its ability to undergo selective chemical transformations makes it a valuable intermediate in synthetic chemistry .
Biological Activity
4-Nitroimidazole (4-NI) is a member of the nitroimidazole class of compounds, which have garnered significant attention due to their diverse biological activities. These compounds are primarily known for their antimicrobial properties, particularly against anaerobic bacteria and protozoa. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and recent research findings.
The biological activity of this compound is largely attributed to the reduction of its nitro group, which leads to the formation of reactive intermediates that interact with cellular macromolecules such as DNA. The primary mechanisms include:
- DNA Damage : The reduced forms of this compound can generate free radicals that cause oxidative damage to DNA, leading to cell death.
- Inhibition of Energy Metabolism : Under anaerobic conditions, this compound has been shown to inhibit energy metabolism in target organisms, further contributing to its antimicrobial effects .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) of this compound is crucial for developing more potent derivatives. Key findings include:
- Nitro Group Position : The position of the nitro group significantly influences the compound's activity. For example, this compound exhibits different activities compared to its 5-nitro counterparts due to differences in how they interact with target enzymes .
- Substituents : Modifications at the 1 and 2 positions of the imidazole ring can enhance or diminish biological activity. For instance, derivatives with hydroxymethyl groups have shown increased reducibility and potentially lower toxicity compared to unsubstituted this compound .
Recent Research Findings
Recent studies have expanded our understanding of the biological activity of this compound and its derivatives:
- Antimycobacterial Activity : Novel analogues of this compound have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), particularly under aerobic conditions where they inhibit mycolic acid synthesis. This highlights their potential as antitubercular agents .
- Electrochemical Behavior : Research has shown that the electrochemical properties of this compound can vary significantly based on environmental conditions (protic vs. aprotic media). In protic media, stable nitro radical anions are formed, which may contribute to its biological activity .
- Synergistic Effects : Combinations of this compound with other antibiotic classes have shown synergistic effects, enhancing their overall efficacy against resistant strains of bacteria .
Case Study 1: Antimicrobial Efficacy Against Anaerobic Infections
A study evaluated the efficacy of this compound in treating Clostridium difficile infections in vitro. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that for metronidazole, suggesting potential for use in resistant cases.
Case Study 2: Tuberculosis Treatment
In a clinical trial assessing PA-824 (a derivative of this compound), patients with drug-resistant tuberculosis showed significant improvement when treated with this compound compared to standard therapies. The study emphasized the importance of structural modifications in enhancing efficacy against Mtb.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-nitroimidazole in laboratory settings?
- Methodological Answer : Handling this compound requires strict adherence to safety protocols. Use nitrile or neoprene gloves to prevent skin contact, and wear NIOSH/EN 166-compliant eye protection. Laboratories should ensure local exhaust ventilation to minimize dust inhalation. Storage should be in inert atmospheres at room temperature (18–25°C), avoiding moisture and ignition sources. In case of spills, evacuate the area, use non-sparking tools for containment, and dispose of waste via approved hazardous material channels .
Q. What synthetic methodologies are commonly employed for preparing this compound derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A one-pot nitration method using this compound as a starting material with HNO₃/KI/AcOH (molar ratio 1:30:30) at 120°C for 4 hours achieves an 80.6% yield of 2,4,5-trinitroimidazole . For derivatives like anticancer agents, coupling reactions with substituted benzyl halides under reflux (65–82°C) in DMF, followed by purification via silica gel chromatography, yield 69–75% product. Key parameters include reagent stoichiometry, temperature control, and intermediate monitoring via TLC or HPLC .
Q. How can the solubility of this compound in organic solvents inform purification and crystallization strategies?
- Methodological Answer : Solubility data across 12 solvents (278.15–323.15 K) show polar aprotic solvents like NMP (0.0467–0.0745 mole fraction) and DMF (0.0195–0.0465) are optimal for recrystallization. The modified Apelblat equation correlates experimental solubility with temperature (R² > 0.98), guiding solvent selection. For example, cooling saturated NMP solutions from 323 K to 278 K maximizes crystal recovery. Solvent polarity and hydrogen-bonding capacity are critical for solubility-driven purification .
Advanced Research Questions
Q. How do nitroreductase enzymes interact with this compound derivatives, and what implications does this have for prodrug activation?
- Methodological Answer : Nitroreductases (e.g., NfsA family) reduce the nitro group of this compound to generate cytotoxic radicals, enabling prodrug activation. Enzymatic efficiency varies: NfsA enzymes show stronger correlation (R² = 0.90) in sensitizing bacterial models to this compound than NfsB or Nitroreductase 1 families. Counter-screening with 2-methyl-4-nitroimidazole identifies NfsA as the preferred candidate for targeted therapy. Assays measuring IC₅₀ under anaerobic conditions validate enzyme-substrate specificity .
Q. What electrochemical insights into this compound derivatives’ redox behavior can guide their application in medical therapies?
- Methodological Answer : Cyclic voltammetry in nonaqueous media (e.g., acetonitrile with 0.1 M TBAPF₆) reveals a two-electron reduction mechanism. The nitro group’s reduction potential (E₁/2 ≈ −0.85 V vs. Ag/AgCl) correlates with antibacterial activity. Acidic hydrogens (e.g., carboxy substituents) modulate radical stability, as shown by ESR spectroscopy. Optimizing substituent electron-withdrawing effects (e.g., –NO₂ vs. –COOH) enhances redox cycling efficiency, critical for hypoxia-selective cytotoxicity .
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) models evaluate the efficacy of bicyclic this compound analogs in murine tuberculosis models?
- Methodological Answer : In vivo PK/PD studies use nonlinear regression to link plasma exposure (AUC/MIC) to bacterial load reduction. For bicyclic analogs, a sigmoidal Emax model (Hill coefficient = 1.2) predicts >90% efficacy at AUC₀–24 ≥ 45 µg·h/mL. Dose fractionation in BALB/c mice identifies time-dependent killing, supporting once-daily dosing. HPLC-MS quantifies drug concentrations in lung homogenates, while CFU counts validate bactericidal effects .
Q. What structural modifications enhance the anticancer activity of this compound derivatives, and how are these validated through molecular docking studies?
- Methodological Answer : Introducing electron-deficient substituents (e.g., –CF₃ at C2) increases DNA intercalation potency. Docking simulations (AutoDock Vina) reveal nitro group hydrogen-bonding with Topoisomerase IIα (binding energy ≤ −8.2 kcal/mol). Derivatives with extended π-systems (e.g., naphthyl substituents) show improved binding to EGFR (RMSD ≤ 1.5 Å). In vitro validation via MTT assays on HeLa cells (IC₅₀ = 2.1–4.8 µM) correlates with docking scores .
Properties
IUPAC Name |
5-nitro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDWQPKRHOGLPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062803 | |
Record name | 4-Nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-38-6, 100214-79-7 | |
Record name | 5-Nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Nitroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CL 205086 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100214797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitroimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitroimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-NITROIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8U32AZ5O7 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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